5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN5O3/c1-14(2,3)20-11-8(6-17-20)13(22)19(7-16-11)18-12(21)9-4-5-10(15)23-9/h4-7H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWXDWJEADHVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a synthetic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 390.23 g/mol
- CAS Number : 899995-40-5
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting cellular pathways that are critical for various diseases.
Biological Activities
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities:
- Anticancer Activity : Studies have demonstrated that compounds in this class can induce cytotoxic effects against various cancer cell lines, including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation .
- Anti-inflammatory Effects : Pyrazolo derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases .
- Antimicrobial Properties : Some derivatives show significant antibacterial and antifungal activities, making them candidates for the development of new antibiotics .
Research Findings and Case Studies
Several studies have investigated the biological activity of pyrazolo derivatives, including the compound :
Scientific Research Applications
Synthesis Overview
The synthesis of 5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves several steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions with hydrazine derivatives and diketones or ketoesters.
- Introduction of the Tert-butyl Group : Alkylation reactions using tert-butyl halides are performed under basic conditions.
- Formation of the Furan-2-carboxamide Moiety : This involves coupling the intermediate with appropriate carboxylic acid derivatives.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific kinases involved in cell proliferation, making it a candidate for targeted cancer therapies.
Biological Research
In biological research , this compound serves as a valuable tool for studying signal transduction pathways and protein interactions within cells. Its ability to modulate biological processes makes it a useful probe for understanding various cellular mechanisms.
Chemical Biology
The compound is also utilized in chemical biology as a probe to investigate enzyme functions and receptor interactions. Its unique structure allows researchers to explore its binding affinities and inhibitory effects on specific biological targets.
Industrial Applications
Beyond research, there are potential industrial applications in developing new materials with tailored properties, such as polymers and coatings. The compound's unique chemical structure may confer desirable characteristics to these materials.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit potent inhibitory effects on various cancer cell lines by targeting specific kinases.
- Signal Transduction Pathways : Investigations have shown that these compounds can modulate key signaling pathways involved in cell survival and proliferation.
- Enzyme Inhibition : Studies have reported that certain derivatives effectively inhibit enzymes critical for metabolic processes.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 5-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide?
Methodological Answer:
To optimize synthesis, focus on:
- Regioselective bromination : Use halogenation agents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0–5°C) to target the pyrazolo[3,4-d]pyrimidine core. Evidence from analogous dihydropyrimidine syntheses shows bromination yields of 72–77% when using brominated aldehydes in cyclocondensation reactions .
- Carboxamide coupling : Employ coupling agents such as HATU or EDCI with DMAP catalysis to link the furan-2-carboxamide moiety. Ensure anhydrous conditions and inert atmospheres (N₂/Ar) to minimize side reactions.
- Purification : Use recrystallization (DMSO/EtOH mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Elemental analysis and ¹H NMR (DMSO-d₆) should confirm purity, as seen in structurally related compounds .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- ¹H/¹³C NMR : Analyze proton environments (e.g., tert-butyl singlet at δ ~1.4 ppm, furan protons at δ ~7.0–7.5 ppm) and carbon shifts (pyrimidinone carbonyl at δ ~165 ppm) .
- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in DCM/hexane), resolve the crystal structure to confirm regiochemistry and hydrogen-bonding patterns, as demonstrated for pyrazolo[3,4-d]pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <2 ppm error.
Advanced: How can regioselectivity challenges in bromination or substitution reactions be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic directing groups : The tert-butyl group at N1 of the pyrazolo[3,4-d]pyrimidine core may sterically hinder bromination at adjacent positions. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at electron-rich positions. For example, bromination of analogous dihydropyrimidines shows higher selectivity in DMSO compared to THF .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic competition between potential reaction pathways, as evidenced in regioselective syntheses of brominated pyridines .
Advanced: What methodological frameworks guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies should integrate:
- Bioisosteric replacements : Substitute the bromo group with Cl, CF₃, or CN to assess electronic effects on target binding (e.g., kinase inhibition). Evidence from fluorobenzamide derivatives shows that electron-withdrawing groups enhance activity against enzymes like PDE4 .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina, Schrödinger) to identify critical interactions (e.g., hydrogen bonds between the pyrimidinone carbonyl and ATP-binding pockets).
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ measurements) across cell lines (e.g., HEK293, HeLa) to correlate substituents with activity .
Advanced: How should contradictory bioactivity data in literature be resolved?
Methodological Answer:
Address discrepancies through:
- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, serum content) across studies. Variations in IC₅₀ values for pyrazolo[3,4-d]pyrimidines often arise from differences in cell viability protocols .
- Orthogonal validation : Confirm results using independent techniques (e.g., SPR for binding affinity vs. enzymatic assays). For example, conflicting reports on antibacterial activity can be tested via MIC assays (CLSI guidelines) and compared to NMR-based metabolomic profiling .
- Theoretical alignment : Link findings to established mechanisms (e.g., competitive inhibition vs. allosteric modulation) to contextualize outliers .
Advanced: What computational tools are suitable for predicting metabolic stability or toxicity?
Methodological Answer:
Leverage:
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, CYP450 interactions, and hERG inhibition. The tert-butyl group may improve metabolic stability by reducing CYP3A4 oxidation .
- MD simulations : Run GROMACS simulations to assess solubility and membrane permeability. The furan carboxamide’s planar structure may limit blood-brain barrier penetration, as seen in similar heterocycles .
- Toxicity profiling : Apply ProTox-II to predict organ-specific toxicity. Bromine’s potential for bioaccumulation warrants in vivo clearance studies (rodent models) .
Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design stability studies using:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via HPLC-PDA at 254 nm. Pyrazolo[3,4-d]pyrimidines are prone to hydrolysis at the pyrimidinone carbonyl under basic conditions .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (Td) and hygroscopicity. The tert-butyl group may enhance thermal stability, as observed in related crystalline derivatives .
- Lyophilization studies : Assess stability in lyophilized form (vs. solution) for long-term storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
